4,4,4-trifluoro-N-[(pyrazin-2-yl)methyl]butanamide
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Overview
Description
4,4,4-Trifluoro-N-[(pyrazin-2-yl)methyl]butanamide is a compound that features a trifluoromethyl group and a pyrazine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms, is often found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-[(pyrazin-2-yl)methyl]butanamide typically involves the reaction of a pyrazine derivative with a trifluoromethylated butanamide precursor. One common method is the nucleophilic substitution reaction where the pyrazine derivative reacts with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-[(pyrazin-2-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrazine derivatives .
Scientific Research Applications
4,4,4-Trifluoro-N-[(pyrazin-2-yl)methyl]butanamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-N-[(pyrazin-2-yl)methyl]butanamide exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the pyrazine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- Pyrazolo[1,5-a]pyrimidines-based fluorophores
Uniqueness
4,4,4-Trifluoro-N-[(pyrazin-2-yl)methyl]butanamide stands out due to its combination of a trifluoromethyl group and a pyrazine ring. This unique structure imparts distinct electronic properties and reactivity, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C9H10F3N3O |
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Molecular Weight |
233.19 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(pyrazin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)2-1-8(16)15-6-7-5-13-3-4-14-7/h3-5H,1-2,6H2,(H,15,16) |
InChI Key |
HYVFYERJZKLMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CNC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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